molecular formula C20H19ClN6O3 B12387464 Enq95fve4X

Enq95fve4X

Cat. No.: B12387464
M. Wt: 426.9 g/mol
InChI Key: FIBJEOLUMVIRIT-DZGCQCFKSA-N
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Description

GDC-6599 is a small molecule antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 is a nonselective calcium ion channel highly expressed in primary sensory neurons and functions as a polymodal sensor for exogenous and endogenous stimuli. GDC-6599 has been developed as a potential first-in-class therapy for respiratory diseases, particularly chronic cough and asthma .

Preparation Methods

The synthesis of GDC-6599 involves the optimization of potent, selective, and orally bioavailable TRPA1 small molecule antagonists. The synthetic route includes blocking aldehyde oxidase-mediated metabolism to ameliorate coagulation effects in vivo. This optimization process led to the discovery and advancement of GDC-6599, which demonstrated a favorable pharmacokinetic profile, high potency, solubility, permeability, and metabolic stability .

Chemical Reactions Analysis

GDC-6599 undergoes various chemical reactions, including oxidation and reduction. The compound’s metabolism involves aldehyde oxidase, which generates metabolites that possess a similar pharmacophore to known anticoagulants such as coumarins and indandiones. Blocking aldehyde oxidase-mediated metabolism was a crucial step in optimizing GDC-6599 to reduce its anticoagulation effects .

Scientific Research Applications

GDC-6599 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is currently in Phase II clinical trials for respiratory indications, including chronic cough and asthma. The compound has shown promise in preclinical studies for its efficacy and safety in treating respiratory conditions. Additionally, GDC-6599’s selective antagonism of TRPA1 makes it a valuable tool for studying the role of TRPA1 in pain, inflammation, and respiratory diseases .

Mechanism of Action

GDC-6599 exerts its effects by selectively antagonizing the TRPA1 ion channel. TRPA1 is activated by both endogenous ligands, such as proinflammatory mediators, and exogenous stimuli. By blocking TRPA1, GDC-6599 reduces the sensory neuron activation that leads to pain, inflammation, and respiratory symptoms. The compound’s mechanism of action involves strong in vivo target engagement, which has been demonstrated in rodent models .

Comparison with Similar Compounds

GDC-6599 is unique among TRPA1 antagonists due to its favorable pharmacokinetic profile and reduced toxicity. Previous TRPA1 antagonists, such as GDC-0334, were terminated in clinical trials due to toxicity issues. GDC-6599’s optimization to block aldehyde oxidase-mediated metabolism has mitigated these toxicities, making it a more viable candidate for clinical use. Similar compounds include other TRPA1 antagonists and TRPV1 antagonists, which have been explored for their roles in pain and respiratory conditions .

Properties

Molecular Formula

C20H19ClN6O3

Molecular Weight

426.9 g/mol

IUPAC Name

1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-2,7-dimethylpurin-6-one

InChI

InChI=1S/C20H19ClN6O3/c1-11-23-19-17(26(2)10-22-19)20(28)27(11)8-16-24-18(25-30-16)13-7-15(29-9-13)12-3-5-14(21)6-4-12/h3-6,10,13,15H,7-9H2,1-2H3/t13-,15+/m0/s1

InChI Key

FIBJEOLUMVIRIT-DZGCQCFKSA-N

Isomeric SMILES

CC1=NC2=C(C(=O)N1CC3=NC(=NO3)[C@H]4C[C@@H](OC4)C5=CC=C(C=C5)Cl)N(C=N2)C

Canonical SMILES

CC1=NC2=C(C(=O)N1CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl)N(C=N2)C

Origin of Product

United States

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